Zearalenone 4-Sulfate Ammonium Salt

Catalog No.
S13963106
CAS No.
M.F
C18H25NO8S
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zearalenone 4-Sulfate Ammonium Salt

Product Name

Zearalenone 4-Sulfate Ammonium Salt

IUPAC Name

azanium;[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate

Molecular Formula

C18H25NO8S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C18H22O8S.H3N/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12;/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24);1H3/b7-3+;/t12-;/m0./s1

InChI Key

QERXYCPQYWGNFX-XQAKIGHYSA-N

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+]

Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+]

Zearalenone 4-Sulfate Ammonium Salt is a derivative of zearalenone, a mycotoxin produced by certain species of the Fusarium fungus. It is recognized for its xenoestrogenic properties, meaning it can mimic estrogen in biological systems, which raises concerns regarding its potential health effects, particularly in reproductive health. This compound is classified under the chemical formula C18H25NO8SC_{18}H_{25}NO_{8}S and has a molecular weight of 415.46 g/mol. It appears as a white to off-white solid and is slightly soluble in dimethyl sulfoxide and methanol, while being hygroscopic in nature .

Typical of sulfate esters. A prominent reaction involves its formation through the sulfonation of zearalenone, where sulfur trioxide-pyridine complex reacts with zearalenone to introduce a sulfate group. The subsequent neutralization with ammonium hydroxide yields the ammonium salt form. This process can be summarized as follows:

  • Formation of Zearalenone 4-Sulfate:
    • Zearalenone + Sulfur Trioxide-Pyridine → Zearalenone 4-Sulfate
  • Conversion to Ammonium Salt:
    • Zearalenone 4-Sulfate + Ammonium Hydroxide → Zearalenone 4-Sulfate Ammonium Salt

These reactions highlight the compound's ability to form stable complexes, which can influence its pharmacokinetics and biological activity .

Zearalenone 4-Sulfate Ammonium Salt exhibits significant biological activity due to its ability to bind to estrogen receptors, despite being nonsteroidal. This binding can lead to various adverse effects, including:

  • Reproductive Disorders: The compound's estrogenic activity may disrupt normal reproductive functions.
  • Genotoxicity: Potential damage to genetic material.
  • Hepatotoxicity: Toxic effects on liver cells.
  • Teratogenicity: Possible developmental malformations in embryos.
  • Immunotoxicity: Impairment of immune system functions.

Research suggests that environmental factors such as temperature and storage conditions can affect the stability and efficacy of this compound .

The synthesis of Zearalenone 4-Sulfate Ammonium Salt involves a two-step process:

  • Synthesis of Zearalenone 4-Sulfate:
    • Dissolve zearalenone in methanol.
    • Add sulfuric acid dropwise while stirring for 24 hours at room temperature.
    • Precipitate the product using diethyl ether.
  • Conversion to Ammonium Salt:
    • Dissolve Zearalenone 4-Sulfate in water and adjust pH with sodium bicarbonate.
    • Add ammonium hydroxide until the desired pH is reached and filter to remove impurities.

This method ensures high yield and purity, often employing silica gel chromatography for final purification .

Zearalenone 4-Sulfate Ammonium Salt has several applications across various fields:

  • Analytical Chemistry: Used as a reference standard for detecting mycotoxins in food and feed products.
  • Biological Research: Investigated for its interactions with proteins like serum albumin to understand its toxicokinetics.
  • Medical Research: Studied for its role in endocrine disruption and potential links to reproductive disorders and cancers.
  • Agricultural Industry: Employed in developing detection methods for mycotoxin contamination .

Studies have shown that Zearalenone 4-Sulfate Ammonium Salt interacts with various biological molecules, particularly serum albumin. These interactions are crucial for understanding the compound's toxicokinetics, including absorption, distribution, metabolism, and excretion (ADME). The binding affinity to serum proteins may influence its biological availability and toxicity profile, necessitating further research into its pharmacological effects and safety .

Zearalenone 4-Sulfate Ammonium Salt shares structural similarities with other compounds that exhibit estrogenic activity. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeEstrogenic ActivitySource
ZearalenoneMycotoxinYesFusarium fungi
Alpha-ZearalenolMetaboliteYesFusarium fungi
Beta-ZearalenolMetaboliteYesFusarium fungi
DiethylstilbestrolSyntheticYesChemical synthesis
EstradiolSteroidYesNatural hormone

Uniqueness of Zearalenone 4-Sulfate Ammonium Salt:

  • It is a sulfate derivative specifically linked to zearalenone, providing distinct solubility and reactivity characteristics compared to other similar compounds.
  • Its role as an impurity in zearalenone highlights its relevance in studies concerning mycotoxin contamination in agricultural products .

Fungal Biotransformation Pathways for Sulfoconjugate Production

The production of zearalenone 4-sulfate ammonium salt is primarily mediated by Fusarium species, particularly Fusarium graminearum. These fungi utilize sulfur assimilation pathways to conjugate sulfate groups to zearalenone, a nonsteroidal estrogenic mycotoxin. The biotransformation begins with the biosynthesis of zearalenone via a polyketide synthase (PKS)-driven pathway, followed by sulfation at the C-4 position.

Sulfoconjugation serves as a detoxification mechanism for the fungus, enhancing the solubility of zearalenone for excretion. Liquid chromatography-mass spectrometry (LC-MS) analyses of Fusarium cultures have identified zearalenone 4-sulfate as a major metabolite, with yields influenced by sulfur availability and cultivation conditions. For example, rice-based substrates rich in sulfur compounds promote higher sulfoconjugate production compared to sulfur-limited media.

Table 1: Key Fungal Strains and Sulfoconjugate Yields

Fungal SpeciesSubstrateSulfoconjugateYield (%)
Fusarium graminearumRiceZearalenone 4-sulfate49
Aspergillus oryzaeLiquid cultureZearalenone 14-sulfate67

Enzymatic Sulfation Mechanisms in Fusarium Species

The sulfation of zearalenone is catalyzed by cytosolic sulfotransferases, such as FgSULT1 in Fusarium graminearum. FgSULT1 transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group at C-4 of zearalenone. Structural studies reveal that FgSULT1 shares a conserved fold with mammalian sulfotransferases, including a catalytic histidine residue (His138) critical for binding the sulfate donor.

Homology modeling and site-directed mutagenesis have demonstrated that FgSULT1’s active site accommodates zearalenone through hydrophobic interactions, positioning the C-4 hydroxyl group for nucleophilic attack on the sulfur atom of PAPS. This regioselectivity contrasts with sulfotransferases in Aspergillus oryzae, which preferentially sulfate zearalenone at C-14.

Key catalytic residues in FgSULT1:

  • His138: Stabilizes the transition state during sulfate transfer.
  • Lys83: Coordinates the phosphate group of PAPS.
  • Ser130: Positions the substrate via hydrogen bonding.

Comparative Biosynthesis with Zearalenone-14-Sulfate Isomers

Zearalenone 4-sulfate and zearalenone-14-sulfate isomers differ in sulfation sites due to variations in fungal sulfotransferase regioselectivity. While Fusarium species produce the 4-sulfate derivative, Aspergillus oryzae synthesizes zearalenone-14-sulfate through a distinct enzymatic mechanism.

Nuclear magnetic resonance (NMR) studies highlight structural differences between the isomers: zearalenone 4-sulfate exhibits a downfield shift at C-4 (δ 158 ppm), whereas the 14-sulfate isomer shows a shift at C-14 (δ 152 ppm). These differences influence their estrogenic activity, as the 4-sulfate retains higher binding affinity to estrogen receptors compared to the 14-sulfate.

Table 2: Structural and Functional Comparison of Zearalenone Sulfates

PropertyZearalenone 4-SulfateZearalenone 14-Sulfate
Sulfation SiteC-4C-14
Primary ProducerFusarium graminearumAspergillus oryzae
Estrogenic ActivityHighModerate
Solubility in Water12 mg/mL8 mg/mL

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

415.13008793 g/mol

Monoisotopic Mass

415.13008793 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types